molecular formula C19H35N3O7S3 B13862870 1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate

Cat. No.: B13862870
M. Wt: 513.7 g/mol
InChI Key: TUEAAZJTOPXKFH-BQFCYCMXSA-N
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Description

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is a compound widely used in biochemical research. It is a membrane-impermeable, sulfhydryl-active biotinylation reagent. The compound has a molecular weight of 513.68 and a molecular formula of C19H35N3O7S3 . Its structure includes a biotinylamino group, a long carbon chain (3,6,9-trioxaundecane-11-yl), and a methanethiosulfonate group .

Preparation Methods

The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate typically involves the reaction of biotin with a suitable linker and methanethiosulfonate. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and methanol . The compound is usually stored at -20°C to maintain its stability . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate undergoes various chemical reactions, including:

    Oxidation and Reduction: The methanethiosulfonate group can participate in redox reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the biotinyl group.

    Major Products: The primary products of these reactions are biotinylated derivatives, which can be used for further biochemical applications.

Scientific Research Applications

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by covalently attaching to sulfhydryl groups on proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups, forming a stable thioether bond. This biotinylation allows the labeled molecules to be detected or purified using streptavidin or avidin-based systems. The long carbon chain provides solubility and flexibility, facilitating interactions with various molecular targets .

Comparison with Similar Compounds

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is unique due to its specific structure and reactivity. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of biotinylation reagents in research.

Properties

Molecular Formula

C19H35N3O7S3

Molecular Weight

513.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C19H35N3O7S3/c1-32(25,26)31-13-12-29-11-10-28-9-8-27-7-6-20-17(23)5-3-2-4-16-18-15(14-30-16)21-19(24)22-18/h15-16,18H,2-14H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1

InChI Key

TUEAAZJTOPXKFH-BQFCYCMXSA-N

Isomeric SMILES

CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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